

Ethylyn p-Tolyl Sulfone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylyn p-tolyl sulfone*

Cat. No.: B081321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylyn p-tolyl sulfone is a versatile reagent in organic synthesis, valued for its role as a Michael acceptor and a dienophile in various cycloaddition reactions. Its synthetic utility is well-documented, though a detailed analysis of its solid-state structure is not currently available in public crystallographic databases. This guide provides a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.

Physicochemical Properties

While a definitive crystal structure of **ethylyn p-tolyl sulfone** has not been publicly reported, its physical and spectral properties have been characterized.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₂ S	[1] [2]
Molecular Weight	180.22 g/mol	[1] [2]
Appearance	White to light yellow powder or crystals	
Melting Point	73-77 °C	
Solubility	Soluble in organic solvents	
¹ H NMR (CDCl ₃)	[3]	
δ 7.88 (d, 2H)	Aromatic protons ortho to the sulfonyl group	[3]
δ 7.38 (dd, 2H)	Aromatic protons meta to the sulfonyl group	[3]
δ 3.52 (s, 1H)	Acetylenic proton	[3]
δ 2.47 (s, 3H)	Methyl protons of the tolyl group	[3]
IR (KBr, cm ⁻¹)	[3]	
3235	≡C-H stretch	[3]
2013	C≡C stretch	[3]
1337, 1156	Asymmetric and symmetric SO ₂ stretch	[3]

Experimental Protocols

The synthesis of **ethynyl p-tolyl sulfone** is well-established and is typically performed via a two-step process involving the formation of a trimethylsilyl-protected precursor followed by desilylation.[\[3\]](#)

Part A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

This procedure involves a Friedel-Crafts reaction between the p-toluenesulfonyl chloride–aluminum chloride complex and bis(trimethylsilyl)acetylene.

Materials:

- Anhydrous aluminum chloride (29.4 g, 0.22 mol)
- p-Toluenesulfonyl chloride (41.9 g, 0.22 mol)
- Bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol)
- Dry dichloromethane
- 20% Hydrochloric acid
- Anhydrous sodium sulfate
- Light petroleum ether (bp 40–60°C)

Procedure:

- In a flame-dried, 500-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, prepare the p-toluenesulfonyl chloride–aluminum chloride complex by adding p-toluenesulfonyl chloride to a suspension of anhydrous aluminum chloride in dry dichloromethane (200 mL). Stir the mixture for 20 minutes at room temperature.
- In a separate flame-dried, 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirrer, charge with bis(trimethylsilyl)acetylene and dry dichloromethane (200 mL). Cool the solution to 0°C in an ice-water bath.
- Filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the cold bis(trimethylsilyl)acetylene solution over 1 hour.

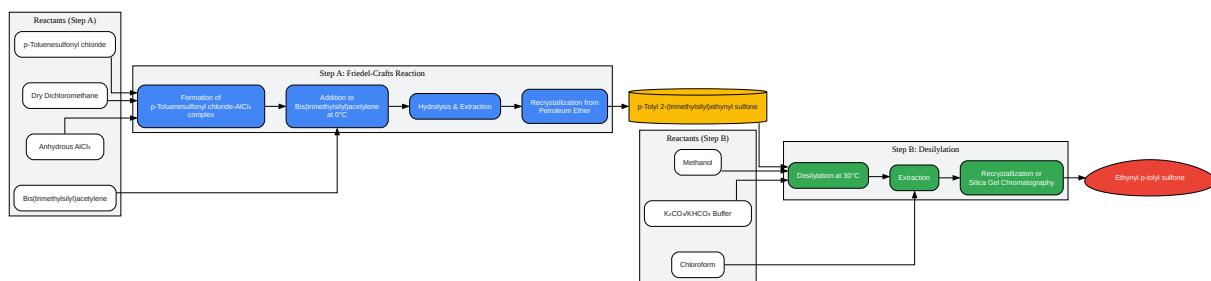
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
- Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).
- Separate the organic layer, wash it twice with water (150 mL), and dry it over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to obtain a brown solid.
- Recrystallize the crude product from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Part B: Synthesis of Ethynyl p-tolyl sulfone

This step involves the base-mediated desilylation of the intermediate product.

Materials:

- p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol)
- Reagent-grade methanol (300 mL)
- Aqueous buffer solution containing potassium carbonate (6.2×10^{-3} M) and potassium bicarbonate (6.2×10^{-3} M) (350 mL)
- Chloroform
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate–petroleum ether or silica gel


Procedure:

- In a 1-L, three-necked, round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone in methanol.

- Add the aqueous potassium carbonate/bicarbonate buffer solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after the addition.
- Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.
- Combine the organic phases, wash three times with water (100 mL) and twice with brine (100 mL), and then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield a creamy white solid.
- Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography (10% ethyl acetate in petroleum ether) to obtain colorless crystals of **ethynyl p-tolyl sulfone**.^[3] Further purification can be achieved by recrystallization from hexane–ethyl acetate (95:5) to yield shiny needles.^[3]

Synthetic Workflow

The following diagram illustrates the two-step synthesis of **ethynyl p-tolyl sulfone**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **ethynyl p-tolyl sulfone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. ETHYNYL P-TOLYL SULFONE - Safety Data Sheet [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Ethynyl p-Tolyl Sulfone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081321#crystal-structure-of-ethynyl-p-tolyl-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com